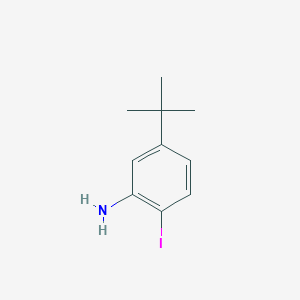

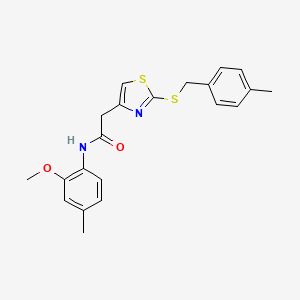

![molecular formula C21H20N6OS B3001121 N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 886935-73-5](/img/structure/B3001121.png)

N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemically synthesized molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the formation of an amide bond between an acyl group and an amine. For example, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the exploration of variants in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides includes indolization, Japp-Klingemann method, and amidification steps . These methods could potentially be adapted for the synthesis of N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR and IR, as well as computational methods like density functional theory (DFT) . These studies can reveal information about the geometric equilibrium, inter- and intra-molecular hydrogen bonding, and the electronic interactions that contribute to the stability of the molecule. For the compound , similar analyses would likely show the influence of the pyridinyl, pyrrolyl, and triazolyl groups on the overall molecular conformation and stability.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of the pyridinyl and triazolyl groups in the compound suggests potential reactivity in nucleophilic substitution reactions or as ligands in coordination chemistry. The biological evaluation of similar compounds has shown that they can interact with biological targets such as opioid receptors or inhibit histamine release in antiallergic assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For instance, the introduction of an electronegative atom like chlorine can alter the molecule's geometry and intermolecular interactions, as seen in the study of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide . The compound of interest would likely exhibit unique properties due to its specific combination of substituents, which could be explored through experimental and computational studies.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

- Compounds containing the 1,2,4-triazole ring system, including N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, demonstrate a range of pharmaceutical activities, including antibacterial and antifungal properties (MahyavanshiJyotindra et al., 2011).

Anticancer Effects

- Modified derivatives of this compound exhibit significant anticancer effects and reduced toxicity, suggesting potential as effective anticancer agents (Xiao-meng Wang et al., 2015).

Antiexudative Properties

- Certain derivatives have been found to possess antiexudative properties, indicating potential applications in treating inflammation (N. Chalenko et al., 2019).

Ligand Synthesis for Group 12 Elements

- These compounds have been used in synthesizing ligands for complexes of Group 12 elements, contributing to structural and supramolecular chemistry (A. Castiñeiras et al., 2019).

Antiviral and Virucidal Activity

- Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, a related compound, have shown potential in reducing viral replication, indicating antiviral and virucidal activities (M. Wujec et al., 2011).

Anti-Inflammatory Activity

- Schiff bases derived from similar compounds exhibit anti-inflammatory properties, offering potential in creating new anti-inflammatory drugs (H. Sachdeva et al., 2013).

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6OS/c1-2-16-8-10-17(11-9-16)23-19(28)15-29-21-25-24-20(18-7-3-4-12-22-18)27(21)26-13-5-6-14-26/h3-14H,2,15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWQCTYEOQSOFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

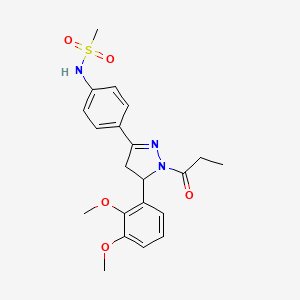

![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

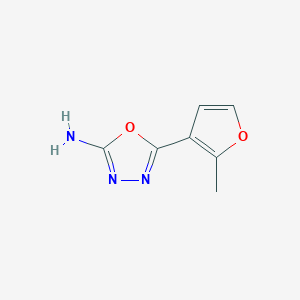

![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)

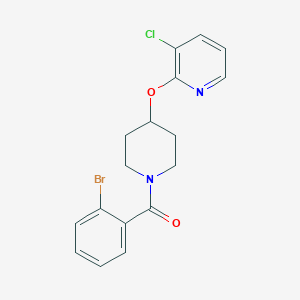

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)

![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide](/img/structure/B3001054.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)

![ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3001056.png)

![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3001058.png)